
Henagliflozin
概要
説明
Henagliflozin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. It belongs to the class of sodium-glucose cotransporter 2 inhibitors, which work by inhibiting the sodium-glucose cotransporter 2 protein in the kidneys, leading to a reduction in blood glucose levels . This compound is approved for use in China to improve glycemic control in adult patients with type 2 diabetes .
準備方法
Synthetic Routes and Reaction Conditions: Henagliflozin is synthesized through a multi-step process involving the formation of its core structure, followed by the introduction of various functional groups. The synthesis typically starts with the preparation of the bicyclic core, which involves cyclization reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of specific catalysts and reaction conditions to facilitate the formation of the desired product. The process is scaled up in industrial reactors, and the final product is purified using techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: Henagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aromatic rings can undergo reduction reactions to form dihydro derivatives.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Type 2 Diabetes Mellitus Management
Henagliflozin has been extensively studied as an add-on therapy for patients inadequately controlled on metformin. A multicenter phase 3 trial demonstrated that administering this compound at doses of 5 mg or 10 mg once daily significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo over a 24-week period. The results indicated a notable improvement in glycemic control with a favorable safety profile .
Table: Efficacy of this compound in Type 2 Diabetes
Study Design | Treatment Groups | Duration | Primary Endpoint | Results |
---|---|---|---|---|
Phase 3 Trial | Placebo vs. This compound (5 mg, 10 mg) | 24 weeks | Change in HbA1c | Significant reduction in HbA1c levels |
Weight Management in Obesity Without Diabetes
Recent studies have also explored this compound's efficacy in inducing weight loss among obese individuals without diabetes. A trial comparing this compound to diet-exercise therapy over a 12-week period indicated that this compound resulted in significantly greater weight loss compared to lifestyle modifications alone . This expands its application beyond diabetes management into obesity treatment.
Table: Efficacy of this compound for Weight Loss
Study Design | Treatment Groups | Duration | Primary Endpoint | Results |
---|---|---|---|---|
Randomized Controlled Trial | This compound vs. Diet-Exercise | 12 weeks | Change in Body Weight | Greater weight loss with this compound |
Drug-Drug Interaction Studies
Understanding the interactions between this compound and other medications is crucial for optimizing treatment regimens. A study evaluated the interaction between this compound and hydrochlorothiazide (a common antihypertensive). The findings suggested that co-administration did not adversely affect the pharmacokinetics of either drug, indicating a potential for combined therapy in managing patients with both hypertension and diabetes .
Table: Drug-Drug Interaction Findings
Drug Combination | Effect on this compound | Effect on Hydrochlorothiazide | Adverse Events |
---|---|---|---|
This compound + HCTZ | Increased Cmax by 24.32% | Decreased Cmax by 19.41% | Mild adverse events reported |
Case Study: Efficacy in Insulin Pump Therapy
A recent inpatient study investigated the combination of this compound with continuous subcutaneous insulin infusion (CSII) therapy in T2DM patients. The study aimed to assess its impact on glycemic variability and insulin dosage requirements. Preliminary results indicated that this compound could optimize glucose control while reducing the total insulin dosage needed, showcasing its potential synergistic effects when combined with intensive insulin therapy .
作用機序
Henagliflozin exerts its effects by selectively inhibiting the sodium-glucose cotransporter 2 protein in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased excretion of glucose in the urine and a consequent reduction in blood glucose levels. The molecular target of this compound is the sodium-glucose cotransporter 2 protein, and the pathway involved is the renal glucose reabsorption pathway .
類似化合物との比較
- Ertugliflozin
- Empagliflozin
- Sotagliflozin
Henagliflozin’s unique structural features and high selectivity make it a valuable addition to the class of sodium-glucose cotransporter 2 inhibitors, offering potential benefits in the treatment of type 2 diabetes mellitus.
生物活性
Henagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily developed for the management of type 2 diabetes mellitus (T2DM). Its biological activity is characterized by its effects on glycemic control, weight management, and safety profile in various patient populations. This article reviews the pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound, supported by data tables and case studies.
Pharmacokinetics of this compound
This compound exhibits linear pharmacokinetic characteristics within a dose range of 1.25 mg to 100 mg. Studies have shown that plasma concentrations of this compound reach a steady state after administration, with the area under the curve (AUC) and maximum concentration (C_max) increasing with dosage. The geometric mean ratios (GMR) for AUC and C_max fall within the bioequivalence interval of 0.80 to 1.25, indicating consistent pharmacokinetic behavior across different dosages .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life (t_1/2) | Approximately 12 hours |
Clearance (CL) | 4.5 L/h |
Volume of distribution (Vd) | 50 L |
Pharmacodynamics and Biological Activity
This compound's mechanism involves inhibiting SGLT2 in the renal proximal tubules, leading to increased urinary glucose excretion and reduced blood glucose levels. Clinical trials have demonstrated significant reductions in glycated hemoglobin (HbA1c) levels among patients inadequately controlled on metformin therapy.
Efficacy in Clinical Trials
A multicenter phase 3 trial assessed this compound as an add-on therapy in T2DM patients. The results indicated:
- HbA1c Reduction :
- This compound 5 mg: Decrease of -0.76% (-8.3 mmol/mol)
- This compound 10 mg: Decrease of -0.80% (-8.7 mmol/mol)
- Fasting Plasma Glucose : Significant reductions compared to placebo.
- Body Weight : Average weight loss was noted in both treatment groups.
- Blood Pressure : Reductions were observed without significant adverse effects.
Safety Profile
The safety profile of this compound has been evaluated across multiple studies. Adverse events reported were primarily mild, with a notable incidence of urinary tract infections and genital mycotic infections being common among SGLT2 inhibitors.
Adverse Events Summary
Adverse Event | Incidence (%) |
---|---|
Urinary Tract Infections | 5-10% |
Genital Mycotic Infections | 5-10% |
Mild Hypoglycemia | <1% |
Case Study 1: Efficacy in Insulin Pump Therapy
A recent study explored the combination of this compound with continuous subcutaneous insulin infusion (CSII). Patients receiving this combination therapy showed improved glycemic control, reduced insulin requirements, and decreased blood glucose fluctuations compared to those on insulin alone . This suggests a potential synergistic effect between SGLT2 inhibitors and insulin therapy.
Case Study 2: Cognitive Function Improvement
Another study investigated the impact of this compound on cognitive impairment in T2DM patients. Results indicated improvements in cognitive function metrics among those treated with this compound compared to controls, highlighting its broader therapeutic potential beyond glycemic control .
Q & A
Basic Research Questions
Q. What is the mechanistic basis for Henagliflozin’s glucose-lowering effects in type 2 diabetes?
this compound inhibits sodium-glucose cotransporter 2 (SGLT2) in renal proximal tubules, reducing glucose reabsorption and promoting urinary glucose excretion. Its selectivity for SGLT2 over SGLT1 (IC50 ratio: 2.38 nM vs. 4,324 nM) minimizes gastrointestinal side effects associated with SGLT1 inhibition. Pharmacodynamic studies in healthy subjects showed dose-dependent increases in 24-hour urinary glucose excretion (up to 19.6% reduction when co-administered with hydrochlorothiazide) .
Q. What pharmacokinetic (PK) parameters define this compound’s steady-state profile?
Key PK parameters include:
- Css,max (maximum steady-state plasma concentration): 77.0–143 ng/mL in dialysis patients.
- AUCτ,ss (area under the curve per dosing interval at steady-state): 777–1,730 h·ng/mL.
- t1/2 (elimination half-life): 14.1–21.0 hours.
- CLss/F (apparent plasma clearance): 0.11 L·h⁻¹·kg⁻¹. Linear PK behavior is observed in doses from 1.25–100 mg, validated via LC-MS/MS with ZORBAX SB-C8/Polaris C18-A columns and MRM transitions .
Q. How is this compound’s efficacy evaluated in phase III clinical trials?
In a 24-week trial, this compound (5/10 mg) reduced HbA1c by 0.91–0.94%, with 20.8–22.5% more patients achieving HbA1c <7% vs. placebo. Secondary outcomes included weight loss (−1.5–2.0 kg) and systolic BP reduction (−2.46 mmHg for 5 mg dose). Trials used intent-to-treat analysis with last observation carried forward (LOCF) for missing data .
Q. What validated analytical methods quantify this compound in biological matrices?
LC-MS/MS with API 5000 mass spectrometers and TurboIonSpray sources is used for plasma/urine analysis. Key parameters:
- Lower limit of quantification (LLOQ) : 1 ng/mL.
- Accuracy : 89–113.7% across calibration ranges (1–500 ng/mL).
- Precision : <13% intra-/inter-day variability. Chromatography employs gradient elution with 0.1% acetic acid/0.1% formic acid in acetonitrile/methanol .
Advanced Research Questions
Q. How should a study evaluating this compound-hydrochlorothiazide (HCTZ) interactions be designed?
A three-period, single-arm, open-label design in healthy males (n=12) is recommended:
- Period 1 : HCTZ 25 mg × 4 days.
- Period 2 : this compound 10 mg × 4 days.
- Period 3 : Co-administration × 4 days. PK sampling at pre-dose and 0.25–24 h post-dose, with urine collected for glucose/electrolyte excretion. Statistical analysis via geometric mean ratios (GMRs) and 90% CIs for AUCτ,ss/Css,max .
Q. How are pharmacokinetic contradictions resolved when this compound’s Css,max increases by 24.3% with HCTZ co-administration?
Despite Css,max GMR exceeding the 0.8–1.25 bioequivalence range (124.32%; 90% CI: 108.34–142.65%), clinical relevance is negligible if AUCτ,ss remains within bounds (90% CI: 0.80–1.25). This suggests transient absorption changes without altering overall exposure .
Q. What statistical frameworks assess this compound’s comparative efficacy against other SGLT2 inhibitors?
Network meta-analysis (NMA) using fixed-effects models (I²=0%) ranks interventions via surface under the cumulative ranking curve (SUCRA). This compound 5 mg achieved the highest SUCRA (78.5%) for diastolic BP reduction, outperforming canagliflozin (72.6%) and empagliflozin (72.5%) .
Q. How do researchers address variability in this compound’s pharmacodynamic (PD) effects across populations?
Stratify trials by renal/hepatic function, diabetes duration, and comorbidities. For example, dialysis patients exhibit 123.8–131.0% higher Cmin vs. non-dialysis cohorts, necessitating adjusted dosing. Use mixed-effects models to account for inter-subject variability in PK/PD parameters .
Q. What methodologies validate this compound’s long-term safety in open-label extensions?
Monitor treatment-emergent adverse events (TEAEs) via Common Terminology Criteria for Adverse Events (CTCAE). In 24-week trials, 3.9–6.5% experienced serious AEs, with no increased hypoglycemia/UTI risk. Use Kaplan-Meier survival analysis for time-to-event endpoints (e.g., cardiovascular outcomes) .
Q. How is this compound’s selectivity profile leveraged in mechanistic studies?
Physiologically based PK (PBPK) modeling compares SGLT2/SGLT1 inhibition ratios (this compound: 1,823.53 vs. ertugliflozin: 2,145). Parameters like logP (2.72), Fup (5%), and CLhepatic (0.09 L·h⁻¹·kg⁻¹) predict tissue distribution and drug-drug interaction risks .
特性
CAS番号 |
1623804-44-3 |
---|---|
分子式 |
C22H24ClFO7 |
分子量 |
454.9 g/mol |
IUPAC名 |
(1R,2S,3S,4R,5R)-5-[4-chloro-3-[(4-ethoxy-3-fluorophenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1 |
InChIキー |
HYTPDMFFHVZBOR-VNXMGFANSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F |
異性体SMILES |
CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)[C@]34[C@@H]([C@H]([C@@H]([C@](O3)(CO4)CO)O)O)O)Cl)F |
正規SMILES |
CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SHR3824; SHR-3824; SHR 3824; Henagliflozin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。